molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

カタログ番号 B264071
分子量: 424.5 g/mol
InChIキー: XVAMGFDASHBTLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one, also known as TAK-875, is a potent and selective agonist of the G-protein-coupled receptor GPR40. It is a promising drug candidate for the treatment of type 2 diabetes, as it stimulates insulin secretion in a glucose-dependent manner, without causing hypoglycemia.

科学的研究の応用

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied in preclinical and clinical trials for its potential as a novel antidiabetic drug. It has been shown to improve glucose control and insulin sensitivity in animal models of type 2 diabetes, as well as in human clinical trials. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has also been investigated for its effects on beta-cell function, lipid metabolism, and cardiovascular risk factors.

作用機序

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one acts as a selective agonist of GPR40, a receptor that is expressed in pancreatic beta-cells and plays a key role in glucose-stimulated insulin secretion. When 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta-cells. Importantly, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one only stimulates insulin secretion in the presence of high glucose levels, which minimizes the risk of hypoglycemia.
Biochemical and Physiological Effects:
In addition to its insulinotropic effects, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve beta-cell function and increase beta-cell mass in animal models of diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and improving insulin sensitivity. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.

実験室実験の利点と制限

One of the main advantages of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one as a research tool is its specificity for GPR40, which allows for selective activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, the limited availability of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one and its high cost may be a limitation for some research applications.

将来の方向性

There are several potential future directions for research on 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of combination therapies that target multiple pathways involved in glucose regulation, such as GPR40 and GLP-1 receptors. Another direction is the investigation of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to determine the long-term safety and efficacy of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in humans, and to explore its potential for personalized medicine approaches in diabetes treatment.

合成法

The synthesis of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves a series of chemical reactions, starting from commercially available starting materials. The key step is the coupling of 4-fluorophenylpiperazine with 2-oxoethyl 3,4,8-trimethyl-2H-chromen-2-carboxylate, followed by cyclization to form the final product. The synthesis has been optimized to achieve high yields and purity, and has been scaled up for industrial production.

特性

分子式

C24H25FN2O4

分子量

424.5 g/mol

IUPAC名

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3

InChIキー

XVAMGFDASHBTLB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

正規SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。